![molecular formula C13H13BClNO3 B2984243 [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid CAS No. 2377606-44-3](/img/structure/B2984243.png)
[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom
作用机制
Target of Action
The primary target of [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. Following this, in the transmetalation step, the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, and it involves various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
They are usually bench stable, easy to purify, and often commercially available . The increased stability also presents challenges, considering the removal of the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds from simpler precursors .
Action Environment
The action of this compound is influenced by various environmental factors. The compound is relatively stable and environmentally benign . Therefore, the reaction conditions, such as temperature and solvent, can significantly influence the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a reaction where a boron-hydrogen bond is added across an unsaturated bond, such as an alkene or alkyne . This method is favored due to its rapid reaction rate and the ability to produce organoborane compounds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and purity, often involving the use of specialized catalysts and reaction conditions to ensure the efficient conversion of starting materials to the desired boronic acid.
化学反应分析
Types of Reactions: [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or other oxidized forms.
Reduction: Formation of boranes or other reduced species.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound formed through the coupling of the boronic acid with an aryl halide .
科学研究应用
Chemistry: In chemistry, [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid is used as a reagent in organic synthesis. Its ability to form stable carbon-boron bonds makes it valuable in the construction of complex organic molecules .
Biology and Medicine: They can act as enzyme inhibitors or as carriers for targeted drug delivery .
Industry: In industry, boronic acids are used in the manufacture of pharmaceuticals, agrochemicals, and materials science. Their role in facilitating carbon-carbon bond formation is particularly valuable in the synthesis of complex organic compounds .
相似化合物的比较
Phenylboronic acid: Another boronic acid commonly used in organic synthesis.
4-Formylphenylboronic acid: Used in similar applications but with different reactivity due to the presence of a formyl group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness: What sets [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid apart is its specific structure, which includes a benzyloxy group, a chlorine atom, and a methyl group on a pyridine ring. This unique combination of substituents can influence its reactivity and the types of reactions it can participate in, making it a valuable reagent in certain synthetic applications .
属性
IUPAC Name |
(5-chloro-6-methyl-2-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO3/c1-9-12(15)7-11(14(17)18)13(16-9)19-8-10-5-3-2-4-6-10/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZOTWYHSJVMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OCC2=CC=CC=C2)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2984161.png)
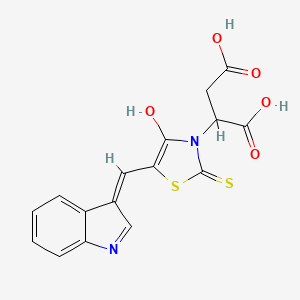
![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)
amine hydrochloride](/img/structure/B2984166.png)
![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)
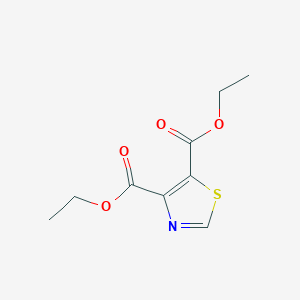
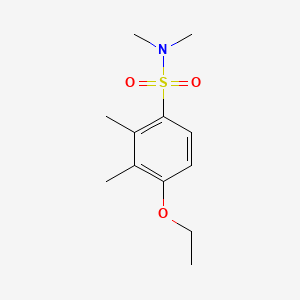
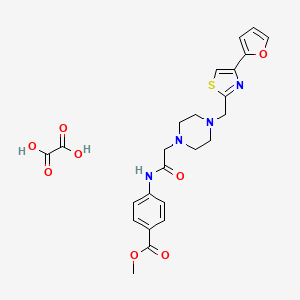
![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)
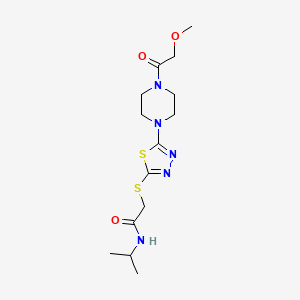
![2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2984179.png)
![N-(butan-2-yl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2984181.png)
![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)
